3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid
Description
3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid is a sulfonamide-containing benzoic acid derivative with the molecular formula C₁₄H₁₃NO₄S and a monoisotopic mass of 291.05652 Da . Its structure features a benzoic acid core substituted at the 3-position with a sulfamoyl group linked to a methyl-(3-methylphenyl)amine moiety. This compound is of interest in medicinal chemistry due to sulfonamides' established role in enzyme inhibition (e.g., carbonic anhydrase, tyrosine phosphatases) and receptor modulation .
Properties
IUPAC Name |
3-[methyl-(3-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-5-3-7-13(9-11)16(2)21(19,20)14-8-4-6-12(10-14)15(17)18/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANADAHQRSLBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-methylbenzenesulfonamide with 3-methylbenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Research has highlighted several biological activities of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid:
- Anti-inflammatory Properties: The compound acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is involved in the arachidonic acid cascade linked to inflammatory processes. Its potential therapeutic effects against inflammation-related disorders make it a candidate for further investigation in pain management.
- Antibacterial and Antiviral Activities: Studies suggest that this compound may inhibit bacterial and viral synthesis processes, potentially preventing the replication of pathogens. This mechanism positions it as a valuable candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Inflammation Studies : In vitro studies demonstrated that this compound effectively reduced inflammation markers in cell cultures exposed to inflammatory stimuli. This suggests its potential use in treating conditions characterized by excessive inflammation .
- Antimicrobial Testing : In a series of tests against various bacterial strains, the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. These findings support its development as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid involves the inhibition of bacterial and viral synthesis processes. It may inhibit the synthesis of DNA and RNA, thereby preventing the replication of bacteria and viruses . The molecular targets and pathways involved include enzymes essential for nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Sulfamoyl Group
a) 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid
- Structure : Differs by a chloro substituent at the 4-position of the benzoic acid core.
- Impact : The electron-withdrawing chlorine enhances lipophilicity and may improve target binding through halogen bonding. This modification is common in sulfonamide-based drugs to optimize pharmacokinetics .
- Data : CAS 1262010-41-2; molecular weight 329.78 g/mol .
b) 3-(N-(o-Tolyl)sulfamoyl)benzoic Acid
- Structure : Replaces the 3-methylphenyl group with o-tolyl (2-methylphenyl).
- Synthesis involves hydrolysis of ethyl esters, a common strategy for carboxylate activation .
Modifications on the Benzoic Acid Core
a) 2-(N-(3-(1,3-Dioxoisoquinolinyl)propyl)sulfamoyl)benzoic Acid (Compound 4)
- Structure: Incorporates a 1,3-dioxoisoquinoline moiety on the sulfamoyl side chain.
- Impact : Molecular modeling shows a binding affinity of -8.53 kcal/mol , significantly higher than its predecessor (-7.94 kcal/mol for compound 3). This improvement is attributed to enhanced van der Waals interactions and hydrogen bonding .
- Activity: Demonstrates subnanomolar agonist activity, highlighting the role of bulkier substituents in boosting potency .
b) Thiophene-Triazole Derivatives (Compounds 4–6)
- Structure : Replaces benzoic acid with thiophene-triazole hybrids (e.g., 3-(5-sulfamoylthiophen-2-yl)-5-(trifluoromethylphenyl-triazolyl)benzoic acid).
- Impact : The trifluoromethyl group increases metabolic stability and hydrophobicity, favoring target engagement in hydrophobic pockets (e.g., P2Y14 receptor antagonists). Synthesized via multi-step protocols with HPLC purification, yielding >95% purity .
Modifications on the Aromatic Ring
a) 3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic Acid
- Structure : Features a benzyloxy group on the phenyl ring.
- Impact : The ether linkage improves solubility but may reduce membrane permeability. Such derivatives are often explored for solubility-driven optimization .
b) 3-[Benzyl-(2-methoxyphenyl)sulfamoyl]benzoic Acid
- Structure : Contains a 2-methoxyphenyl and benzyl group on the sulfamoyl nitrogen.
- The benzyl group adds steric bulk, which could influence selectivity .
Key Data Table: Structural and Pharmacological Comparison
Research Findings and Trends
- Potency and Selectivity: Bulkier substituents (e.g., 1,3-dioxoisoquinoline in compound 4) improve binding affinity by filling hydrophobic pockets .
- Metabolic Stability : Electron-withdrawing groups (e.g., Cl, CF₃) reduce oxidative metabolism, extending half-life .
- Synthetic Accessibility : Hydrolysis of esters (e.g., ethyl to carboxylic acid) and Suzuki couplings are common strategies .
Biological Activity
3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃N₁O₄S
- SMILES : CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
- InChIKey : IGPBIKWXWPLGGT-UHFFFAOYSA-N
The compound features a benzoic acid moiety substituted with a sulfamoyl group, which is known for conferring various biological activities, particularly in the context of antimicrobial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- TRPM8 Antagonism : This compound has been identified as a TRPM8 antagonist, which may have implications in modulating pain sensation and thermoregulation .
- Enzymatic Interaction : Studies suggest that sulfonamide compounds can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in cellular models. A study conducted on human foreskin fibroblasts indicated that treatment with the compound led to a significant decrease in pro-inflammatory cytokine production. The results are summarized below:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-α | 200 | 70 |
This data highlights the potential of this compound as an anti-inflammatory agent.
Case Studies
- Case Study on Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its role as a TRPM8 antagonist .
- In Vivo Efficacy Against Leishmania : Another study explored the efficacy of related sulfonamide compounds against Leishmania infantum. While direct studies on this compound are lacking, the structural similarities suggest potential activity against parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
